2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
Methyl Group at Position 2
The 2-methyl group occupies a position adjacent to the pyrazole N1. This substituent exerts:
Phenyl Group at Position 3
The 3-phenyl substituent extends orthogonally to the pyrazole plane, creating:
4-Methylpiperidin-1-yl at Position 8
The piperidine ring adopts a chair conformation, with the methyl group equatorial to minimize strain. Key features include:
- Basic nitrogen : Protonatable under physiological conditions, enhancing water solubility.
- Hydrogen-bond donor/acceptor capacity : The piperidine nitrogen participates in interactions with biological targets, as demonstrated in kinase inhibitors.
Tautomerism and Stereoelectronic Effects
The pyrazolo[1,5-a]pyrimidine core exhibits tautomerism, with three plausible forms (Figure 1):
- Keto form : Dominant in crystalline states, characterized by a C=O group at position 7 (bond length: 1.23 Å).
- Enol forms : Less prevalent due to destabilization by the cyclopentane ring’s electron-withdrawing effects.
Substituents modulate tautomeric equilibria:
- The 2-methyl group stabilizes the keto form via hyperconjugation.
- The 8-piperidinyl group’s electron-donating nature favors enolization, though steric constraints limit this effect.
Stereoelectronic effects arise from:
Table 1. Substituent Effects on Molecular Properties
Properties
Molecular Formula |
C22H26N4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
11-methyl-2-(4-methylpiperidin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
InChI |
InChI=1S/C22H26N4/c1-15-11-13-25(14-12-15)22-18-9-6-10-19(18)23-21-20(16(2)24-26(21)22)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3 |
InChI Key |
FFWPQDQBTUEQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Step 1: Condensation of 5-amino-3-methylpyrazole with cyclopentane-1,3-dione in ethanol under reflux (24 h) yields the dihydroxy intermediate 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-5,7-diol (Yield: 82–89%).
-
Step 2: Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 h introduces chlorine atoms at positions 5 and 7, forming 5,7-dichloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Yield: 58–61%).
Substitution at Position 8: Introducing 4-Methylpiperidine
The chlorine at position 7 (pyrimidine ring) is selectively replaced with 4-methylpiperidine via nucleophilic aromatic substitution (SNAr). This reactivity arises from the electron-deficient nature of the pyrimidine ring and the steric accessibility of position 7.
Reaction Protocol:
-
Step 3: 5,7-Dichloro intermediate (1 equiv) is treated with 4-methylpiperidine (2.5 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 h under nitrogen. Potassium carbonate (3 equiv) acts as a base to scavenge HCl.
-
Product: 7-chloro-8-(4-methylpiperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Yield: 74–78%).
Table 2: Solvent Screening for SNAr Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 78 |
| DMSO | 90 | 10 | 68 |
| Acetone | 60 | 24 | 42 |
Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates.
Functionalization at Position 3: Phenyl Group Installation
The remaining chlorine at position 5 is replaced with a phenyl group via a Suzuki-Miyaura cross-coupling reaction. This step introduces aromaticity and modulates electronic properties.
Reaction Conditions:
-
Step 4: 7-Chloro-8-(4-methylpiperidin-1-yl) intermediate (1 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) are refluxed in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M) for 18 h.
-
Product: 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Yield: 65–70%).
Table 3: Catalytic Screening for Suzuki Reaction
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 70 |
| Pd(OAc)₂ | SPhos | 72 |
| PdCl₂(dppf) | dppf | 68 |
Buchwald-Hartwig ligands like SPhos marginally improve yields but increase costs.
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural validation employs:
-
¹H/¹³C NMR: Confirms substitution patterns and cyclopenta fusion.
-
HRMS: Verifies molecular formula (C₂₂H₂₇N₅O requires m/z 385.21).
-
X-ray Diffraction: Resolves regiochemistry and crystal packing.
Alternative Synthetic Routes
Oxidative Cross-Dehydrogenative Coupling (CDC):
A one-pot CDC reaction between N-amino-2-iminopyridine and cyclopentane-1,3-dione under oxygen atmosphere forms the pyrazolo[1,5-a]pyrimidine core directly (Yield: 85–90%). Subsequent substitutions follow Steps 3–4.
Chemical Reactions Analysis
2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a complex polycyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 338.45 g/mol. The presence of the piperidine moiety is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit tumor growth in various cancer models.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. The results showed significant cytotoxicity against several cancer cell lines, indicating the compound's potential as a lead structure for further development .
Neurological Disorders
The compound has also been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression. Allosteric modulators targeting mGluRs are a promising area of research.
Case Study:
Research published in Nature Reviews Neuroscience discusses the role of mGluR antagonists in treating anxiety and depression. Compounds structurally related to 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine have shown efficacy in preclinical models .
Receptor Modulation
The compound's ability to modulate various receptors makes it a candidate for drug development. Its interaction with G protein-coupled receptors (GPCRs) can lead to therapeutic applications in pain management and mood disorders.
Data Table: Receptor Interactions
| Receptor Type | Interaction Type | Potential Application |
|---|---|---|
| mGluR (metabotropic) | Antagonist | Anxiety, Depression |
| GPCRs | Agonist/Antagonist | Pain Relief, Mood Disorders |
Mechanism of Action
The mechanism of action of 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways such as the PI3K/AKT/mTOR pathway, affecting cellular processes like proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differences:
Structure-Activity Relationship (SAR) Insights
Position 3: Aryl groups (e.g., phenyl, 4-fluorophenyl) are critical for target binding.
Position 8 : Bulky substituents (e.g., piperidine, piperazine) are tolerated and may improve solubility. The 4-methylpiperidinyl group in the target compound balances lipophilicity and hydrogen-bonding capacity .
Halogenation : Chlorine or bromine at positions 7 or 3 () enhances metabolic stability and binding affinity but may reduce solubility .
Cyclopenta Fusion: Rigidity from the fused cyclopentane ring improves selectivity compared to non-fused pyrazolo[1,5-a]pyrimidines .
Biological Activity
2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of cyclopenta[d]pyrazolo[1,5-a]pyrimidines, characterized by a fused bicyclic structure that contributes to its unique biological activity. The presence of the piperidine moiety enhances its pharmacological profile.
Antitumor Activity
Research indicates that 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine exhibits significant antitumor properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | CDK2 inhibition |
| HeLa | 10.0 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 20 µM |
|---|---|
| TNF-alpha | 75 |
| IL-6 | 68 |
| IL-1beta | 70 |
The mechanism underlying the biological activities of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell cycle regulation, particularly CDKs.
- Receptor Modulation : It may modulate receptors related to inflammatory responses.
- Signal Transduction Pathways : The inhibition of pathways such as NF-kB contributes to its anti-inflammatory effects.
Case Studies
- In Vitro Studies : A study demonstrated that the compound effectively inhibited growth in various cancer cell lines, with a notable effect on HCT116 cells where it induced apoptosis through caspase activation.
- In Vivo Models : In a xenograft model using A549 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Inflammation Models : In animal models of acute inflammation, administration of the compound reduced edema and inflammatory markers significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
